N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-cycloheptylurea is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzene ring, along with a chloro substituent and a cycloheptylurea moiety. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of organic molecules, making this compound of interest in various fields of research and industry .
Preparation Methods
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-cycloheptylurea typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with cycloheptyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the urea linkage. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity of the final product .
Chemical Reactions Analysis
N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-cycloheptylurea undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-cycloheptylurea has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique chemical properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules, including proteins and nucleic acids. It may serve as a probe to investigate biological pathways and mechanisms.
Medicine: The trifluoromethyl group is known to enhance the pharmacokinetic properties of drug molecules. Therefore, N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-cycloheptylurea is explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-cycloheptylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways and molecular targets involved may vary depending on the specific application and context .
Comparison with Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-cycloheptylurea can be compared with other similar compounds, such as:
N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide: This compound shares the trifluoromethyl and chloro substituents but differs in the urea moiety, which affects its chemical and biological properties.
N-(2-chloro-5-(trifluoromethyl)phenyl)tetradecanamide: This compound has a longer aliphatic chain, which influences its solubility and interaction with biological targets.
2-chloro-5-(trifluoromethyl)phenyl isothiocyanate: This compound contains an isothiocyanate group instead of a urea moiety, leading to different reactivity and applications.
Properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-cycloheptylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClF3N2O/c16-12-8-7-10(15(17,18)19)9-13(12)21-14(22)20-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H2,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYETXOPGRYIECE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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